5-Bromo-3-methylthiophene-2-carbonitrile
Overview
Description
5-Bromo-3-methylthiophene-2-carbonitrile is a chemical compound with the molecular formula C6H4BrNS and a molecular weight of 202.07 .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-Bromo-3-methylthiophene-2-carbonitrile, often involves heterocyclization of various substrates . Specific synthesis methods for thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald synthesis, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-methylthiophene-2-carbonitrile is 1S/C6H4BrNS/c1-4-2-6(7)9-5(4)3-8/h2H,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
5-Bromo-3-methylthiophene-2-carbonitrile has a molecular weight of 202.07 .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-3-methylthiophene-2-carbonitrile are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties
Mode of Action
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Pharmacokinetics
The compound’s molecular weight is 20207 , which could potentially influence its bioavailability and pharmacokinetic properties.
Action Environment
It is known that the compound should be stored at refrigerated temperatures , suggesting that temperature could potentially influence its stability.
properties
IUPAC Name |
5-bromo-3-methylthiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c1-4-2-6(7)9-5(4)3-8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHGVLYIFCHFJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697747 | |
Record name | 5-Bromo-3-methylthiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38239-48-4 | |
Record name | 5-Bromo-3-methylthiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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